1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

Catalog No.
S4300383
CAS No.
669696-41-7
M.F
C23H26N2O3
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-...

CAS Number

669696-41-7

Product Name

1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

IUPAC Name

1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c26-22-15-17(16-25(22)19-7-3-1-4-8-19)23(27)24-18-11-13-21(14-12-18)28-20-9-5-2-6-10-20/h2,5-6,9-14,17,19H,1,3-4,7-8,15-16H2,(H,24,27)

InChI Key

LHSXXBNPVWUOJW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

The exact mass of the compound 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide is 378.19434270 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is an organic compound classified under the category of anilides, which are derivatives of oxoacids formed by substituting an OH group with an amine group. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrrolidine ring, and a phenoxyphenyl substituent. Its molecular formula is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, with a molecular weight of approximately 378.472 g/mol .

The compound's structure can be represented as follows:

  • IUPAC Name: (3S)-1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
  • SMILES: O=C(Nc1ccc(Oc2ccccc2)cc1)C1CN(C2CCCCC2)C(=O)C1

This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its complex structure and functional groups.

, including:

  • Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

  • Anticancer Properties: Some derivatives have shown potential in inhibiting tumor growth.
  • Antimicrobial Activity: Compounds within this class may possess antibacterial or antifungal properties.
  • Neurological Effects: Given its structural similarity to known neuroactive compounds, it may impact neurotransmitter systems.

Further studies are required to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions that may include:

  • Formation of Pyrrolidine Ring: Starting from cyclohexanone or cyclohexylamine, the pyrrolidine ring can be constructed through cyclization reactions.
  • Introduction of Functional Groups: The phenoxyphenyl substituent can be introduced via electrophilic aromatic substitution or coupling reactions involving phenol derivatives.
  • Amide Bond Formation: The final step involves coupling the carboxylic acid derivative with the amine to form the amide linkage.

These methods may vary based on available reagents and desired yields.

1-Cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide holds promise in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases.
  • Chemical Research: It serves as a valuable intermediate in synthesizing other complex organic compounds.

Several compounds share structural similarities with 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-hydroxyphenyl)-pyrrolidine-3-carboxamideC16H19N2O3Lacks cyclohexyl group; hydroxyl substituent
1-CyclohexylpyrrolidineC12H17NSimpler structure; no oxo or carboxamide functionalities
N-(4-methylphenyl)-pyrrolidineC13H17NMethyl substitution instead of phenoxy

Uniqueness

The uniqueness of 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide lies in its combination of a cyclohexane moiety with a complex aromatic system, providing distinct chemical reactivity and potential biological activity not found in simpler analogs. This complexity may lead to novel therapeutic applications, making it a subject of interest in medicinal chemistry research.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

378.19434270 g/mol

Monoisotopic Mass

378.19434270 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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